molecular formula C11H15NO2 B15110376 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Katalognummer: B15110376
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: XCLYQNGEHKOQKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-2H-1-benzopyran-2-one and methoxyamine.

    Reaction Conditions: The key steps involve the formation of the benzopyran ring followed by the introduction of the methoxy and amine groups. This can be achieved through a series of reactions including cyclization, methylation, and amination under controlled conditions.

    Industrial Production Methods: Industrial production may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. .

Analyse Chemischer Reaktionen

Types of Reactions

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-methyl-2H-1-benzopyran-2-one: A structurally related compound with different functional groups.

    7-methyl-2H-1-benzopyran-2-one: Another similar compound with variations in the position of the methyl group.

    8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]: A compound with a similar core structure but different substituents

Uniqueness

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3

InChI-Schlüssel

XCLYQNGEHKOQKA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)OC)OCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.